molecular formula C6H11Na2O9P B1489992 a-D-Mannose-1-phosphate sodium salt CAS No. 99749-54-9

a-D-Mannose-1-phosphate sodium salt

Cat. No.: B1489992
CAS No.: 99749-54-9
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-ATVZWOOISA-L
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Description

A-D-Mannose-1-phosphate sodium salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa . These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.

Cellular Effects

Alphthis compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, Alphthis compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alphthis compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux .

Dosage Effects in Animal Models

The effects of Alphthis compound in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .

Metabolic Pathways

Alphthis compound is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes .

Transport and Distribution

Within cells, Alphthis compound is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis .

Subcellular Localization

Alphthis compound is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .

Properties

CAS No.

99749-54-9

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1

InChI Key

DCOZWBXYGZXXRX-ATVZWOOISA-L

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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